molecular formula C24H26N2O6 B14934755 4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide

4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide

Cat. No.: B14934755
M. Wt: 438.5 g/mol
InChI Key: QEJZCZPTFFAACV-YIXHJXPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide is a potent, selective, and orally active inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase source . ATM is a central kinase that orchestrates the cellular response to DNA double-strand breaks, particularly those induced by ionizing radiation. This compound acts by potently inhibiting the phosphorylation of ATM substrates, thereby disrupting the DNA damage response (DDR) pathway source . Its primary research value lies in its use as a chemical tool to sensitize cancer cells to DNA-damaging agents, such as radiation therapy and certain chemotherapeutics. Studies utilizing this inhibitor have explored its potential to enhance tumor cell death by blocking a key DNA repair mechanism, making it a valuable compound for investigating cancer biology and developing novel combination therapies source . Researchers also employ it to probe the broader role of the ATM kinase pathway in cellular processes including cell cycle arrest, apoptosis, and senescence. With high selectivity for ATM over other related PIKK family kinases like ATR and DNA-PK, this inhibitor provides a specific means to dissect the complex signaling networks governing genomic stability. This product is intended for research applications only and is not approved for use in humans.

Properties

Molecular Formula

C24H26N2O6

Molecular Weight

438.5 g/mol

IUPAC Name

4-[[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino]benzamide

InChI

InChI=1S/C24H26N2O6/c1-13(5-11-19(27)26-16-8-6-15(7-9-16)23(25)29)4-10-17-21(28)20-18(12-32-24(20)30)14(2)22(17)31-3/h4,6-9,28H,5,10-12H2,1-3H3,(H2,25,29)(H,26,27)/b13-4+

InChI Key

QEJZCZPTFFAACV-YIXHJXPBSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=C(C=C3)C(=O)N)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=C(C=C3)C(=O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate phenolic and carbonyl compounds under acidic or basic conditions.

    Introduction of the enoyl group: This step involves the formation of the enoyl moiety through aldol condensation or related reactions.

    Coupling with benzamide: The final step involves coupling the benzofuran derivative with benzamide using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The enoyl group can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield saturated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells. These compounds often induce apoptosis and cell cycle arrest, mechanisms that are crucial for their anticancer efficacy .

  • Mechanism of Action :
    • The compound may act by inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibition of CDK2 and CDK9 has been observed in related compounds, leading to cell cycle arrest at specific phases .
    • Molecular docking studies suggest that the compound fits well into the active sites of CDK enzymes, indicating a potential mechanism for its action against cancer cells .
  • Case Studies :
    • A series of pyrazolo-pyridine derivatives were synthesized and tested for anticancer properties, with some showing comparable activity to standard chemotherapeutics like doxorubicin . This suggests that similar derivatives of the compound may exhibit potent anticancer effects.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties. Compounds derived from benzofuran scaffolds have been reported to exhibit activity against various bacterial strains, suggesting potential applications in treating infections .

Inhibition of Enzymatic Activity

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit the de novo biosynthesis of purine nucleotides by targeting enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial in lymphocyte proliferation .

Data Tables

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and cell cycle arrest in cancer cell lines
Antimicrobial ActivityPotential activity against bacterial strains
Enzyme InhibitionInhibits IMPDH affecting purine synthesis

Mechanism of Action

The mechanism of action of 4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide involves its interaction with specific molecular targets. The benzofuran core may interact with enzymes or receptors, modulating their activity. The enoyl and benzamide groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Amide Substituent Diversity

  • Target Compound vs. In contrast, the cyclooctyl substituent introduces steric bulk, which may reduce solubility but improve membrane permeability.
  • Chlorinated Aryl Group : The 4-chlorobenzyl substituent increases lipophilicity and electron-withdrawing effects, which could influence binding affinity to hydrophobic enzyme pockets.

Benzofuran Core Modifications

  • The dimethoxy substitution in compounds and enhances electron density on the benzofuran ring, possibly affecting redox properties or metabolic stability.
  • The dimeric ester analog represents a unique structural class, with ester linkages likely increasing susceptibility to hydrolysis compared to amide bonds.

Molecular Weight and Solubility Implications

  • The target compound (464.51 g/mol) and its analogs fall within a moderate molecular weight range (457–720 g/mol), suggesting reasonable bioavailability. However, the dimeric compound (720.71 g/mol) may face challenges in cellular uptake due to its size.

Biological Activity

4-{[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]amino}benzamide is a complex organic compound with significant biological activity. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H25NO6C_{23}H_{25}NO_6 with a molecular weight of 405.45 g/mol. Its structure includes a benzamide core modified with a substituted benzofuran moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC23H25NO6C_{23}H_{25}NO_6
Molecular Weight405.45 g/mol
CAS Number24280-93-1
IUPAC NameThis compound

The primary mechanism of action for this compound is its role as an inhibitor of inosine monophosphate dehydrogenase (IMPDH) . This enzyme is critical in the de novo synthesis pathway of purine nucleotides, which are essential for lymphocyte proliferation. By inhibiting IMPDH, the compound effectively reduces the proliferation of T and B lymphocytes, making it a potent immunosuppressant.

Key Findings:

  • Cytostatic Effects : The compound demonstrates significant cytostatic effects on lymphocytes by inhibiting their proliferative responses to mitogenic and allospecific stimulation. The addition of guanosine or deoxyguanosine can reverse these effects, indicating the specificity of its action on nucleotide synthesis pathways .
  • Antibody Suppression : It also suppresses antibody formation in B lymphocytes, further contributing to its immunosuppressive properties .

Biological Activity in Research Studies

Several studies have investigated the biological activity of compounds related to this compound:

Case Study 1: Immunosuppressive Effects

In a study examining mycophenolic acid derivatives (related compounds), it was found that these compounds effectively inhibited lymphocyte activation in vitro. The study highlighted their potential use in preventing graft rejection in organ transplantation due to their ability to selectively target immune cells without broadly affecting other cell types .

Case Study 2: Antitumor Activity

Another investigation explored the antitumor potential of similar derivatives in various cancer models. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells . This selectivity is attributed to their differential impact on nucleotide metabolism between cancerous and non-cancerous cells.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Biological ActivityEffectReference
ImmunosuppressionInhibits T/B lymphocyte proliferation
Antibody Formation SuppressionReduces antibody production
Antitumor ActivityInduces apoptosis in cancer cells

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization requires careful control of reaction conditions, such as temperature (e.g., 45°C for intermediates ), solvent systems (e.g., hexane/EtOH for purification ), and stoichiometric ratios. Employ stepwise monitoring via TLC (Rf values ) to track intermediate formation. Use recrystallization or column chromatography to isolate the final product, ensuring purity. For sterically hindered intermediates, consider microwave-assisted synthesis to enhance reaction efficiency.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H NMR (200–400 MHz in DMSO-d6): Assign peaks to confirm substituent positions, noting shifts for hydroxy (δ ~9–10 ppm) and methoxy groups (δ ~3.7–3.9 ppm). Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.
  • IR Spectroscopy: Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups.
  • Melting Point Analysis: Compare with literature values to assess crystallinity and purity .

Advanced: How can computational modeling predict the compound’s reactivity or stability under varying experimental conditions?

Methodological Answer:

  • DFT Calculations: Optimize geometry and calculate thermodynamic parameters (e.g., Gibbs free energy) to predict reaction pathways .
  • Molecular Dynamics (MD) Simulations: Model solvation effects or thermal degradation using software like COMSOL Multiphysics .
  • Docking Studies: If targeting biological systems, simulate ligand-receptor interactions to prioritize synthetic analogs. Validate predictions with experimental kinetics (e.g., Arrhenius plots for stability studies).

Advanced: What methodologies resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • High-Resolution NMR (500+ MHz): Resolve overlapping signals via 2D techniques (e.g., NOESY for spatial proximity ).
  • Isotopic Labeling: Introduce deuterated analogs to isolate specific proton environments.
  • X-ray Crystallography: Resolve ambiguous stereochemistry by determining crystal structure .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., benzofuran derivatives ) to identify artifacts.

Advanced: How to design experiments for investigating biological activity while ensuring reproducibility?

Methodological Answer:

  • Dose-Response Studies: Use a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC50/EC50 values.
  • Positive/Negative Controls: Include reference compounds (e.g., mycophenolate analogs ) to validate assay sensitivity.
  • Triplicate Replicates: Minimize variability in cell-based assays by standardizing passage numbers and culture conditions.
  • Theoretical Frameworks: Align with mechanistic hypotheses (e.g., enzyme inhibition) to guide assay selection (e.g., fluorescence-based kinase assays) .

Advanced: What strategies address low solubility in aqueous media during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity.
  • Pro-drug Synthesis: Introduce hydrophilic groups (e.g., phosphate esters) at non-critical positions .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced: How to analyze metabolic stability using in vitro models?

Methodological Answer:

  • Liver Microsomal Assays: Incubate with NADPH-supplemented human/rat liver microsomes. Quantify parent compound depletion via LC-MS/MS over 0–60 minutes.
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.
  • Reactive Metabolite Trapping: Add glutathione (GSH) to detect electrophilic intermediates via adduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.